molecular formula C9H17N B13628907 1-(Cyclopentylmethyl)cyclopropan-1-amine

1-(Cyclopentylmethyl)cyclopropan-1-amine

Cat. No.: B13628907
M. Wt: 139.24 g/mol
InChI Key: GGCFNKRLQUQZDS-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)cyclopropan-1-amine is a chemical compound with the molecular formula C9H17N It is a cyclopropane derivative where a cyclopentylmethyl group is attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylmethyl)cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxylic acid derivatives with cyclopentylmethylamine. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with cyclopentylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylmethylamine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Cyclopropanone derivatives.

    Reduction: Cyclopropylmethylamine derivatives.

    Substitution: Various substituted cyclopropan-1-amines.

Scientific Research Applications

1-(Cyclopentylmethyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropane ring’s strained nature allows it to participate in unique chemical reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanamine: A simpler analog without the cyclopentylmethyl group.

    Cyclopropylmethylamine: Lacks the cyclopropane ring but has a similar amine functionality.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the cyclopropane ring.

Uniqueness

1-(Cyclopentylmethyl)cyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the cyclopentylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-(cyclopentylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C9H17N/c10-9(5-6-9)7-8-3-1-2-4-8/h8H,1-7,10H2

InChI Key

GGCFNKRLQUQZDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(CC2)N

Origin of Product

United States

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